molecular formula C14H21Cl2NO B1420902 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride CAS No. 1185297-40-8

4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1420902
M. Wt: 290.2 g/mol
InChI Key: BFRQARUMSVJFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C14H20ClNO•HCl . It has a molecular weight of 290.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20ClNO.ClH/c1-10-7-13(8-11(2)14(10)15)17-9-12-3-5-16-6-4-12;/h7-8,12,16H,3-6,9H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Metabolic Activity in Obese Rats

A study observed that chronic administration of a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, led to reduced food intake and weight gain in obese rats. It also increased free fatty acid concentration in these rats (Massicot, Steiner, & Godfroid, 1985).

Potential Pesticides

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, structurally related to the compound , have been characterized by X-ray powder diffraction as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Influence on Feeding Behavior

3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a similar compound, was tested for its effect on feeding behavior, suggesting an influence on the satiety center and obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

Thermogenic Effect in Rats

Another study on a closely related compound, (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride, revealed its thermogenic effects in normal rats, showing increased energy expenditure and resting oxygen consumption (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Pharmaceutical Applications

Paroxetine hydrochloride, a phenylpiperidine derivative, is structurally related and is a selective serotonin reuptake inhibitor, indicating potential pharmaceutical applications (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis and Stereochemistry

Research on diastereoisomeric 1,3-dimethylpiperidin-4-ols, related in structure, provides insights into the synthesis and stereochemistry of similar compounds (Casy & Jeffery, 1972).

Biological Activities

2,6-diaryl-3-methyl-4-piperidone derivatives, structurally similar, have been synthesized and screened for various biological activities, offering a perspective on the potential applications of related compounds (Rameshkumar et al., 2003).

Safety And Hazards

The safety data sheet for this compound indicates that it is an irritant . It’s important to handle it with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-[(4-chloro-3,5-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-10-7-13(8-11(2)14(10)15)17-9-12-3-5-16-6-4-12;/h7-8,12,16H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRQARUMSVJFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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